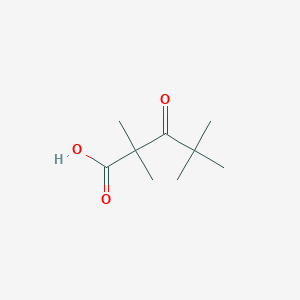

2,2,4,4-Tetramethyl-3-oxopentanoic acid

Description

Strategic Importance of β-Keto Acid Scaffolds in Organic Synthesis

β-Keto acid scaffolds and their corresponding esters are cornerstone intermediates in organic synthesis due to their chemical versatility. nih.gov Their strategic importance stems from the juxtaposition of two reactive functional groups—a ketone and a carboxylic acid (or ester)—which allows for a wide array of chemical transformations.

One of the most powerful applications of this scaffold is in the formation of carbon-carbon bonds. masterorganicchemistry.com Similar to the classic acetoacetic ester synthesis, the α-carbon of a β-keto ester can be readily deprotonated to form a stabilized enolate, which can then be alkylated. Subsequent hydrolysis of the ester to the carboxylic acid, followed by heating, readily induces decarboxylation (the loss of CO2) to yield a ketone. libretexts.orgyoutube.com This sequence provides a robust method for synthesizing substituted ketones from simple precursors. nih.gov

Beyond this classic transformation, β-keto acids are pivotal in modern organic chemistry. They serve as precursors for a diverse range of compounds including β-keto amides and more complex heterocyclic systems. bohrium.com Furthermore, they are increasingly used in asymmetric metal catalysis and organocatalysis, where their unique electronic and structural properties are harnessed to achieve high levels of stereocontrol in chemical reactions. youtube.com The facile nature of their decarboxylation is a key feature, as the reaction proceeds through a stable, cyclic six-membered transition state, making it a mild and efficient method for introducing new substituents onto a molecular framework. masterorganicchemistry.comyoutube.comresearchgate.net

Unique Challenges and Opportunities Associated with Tetrasubstituted β-Keto Acid Systems

The synthesis and reactivity of β-keto acids become significantly more complex when the scaffold is heavily substituted, as seen in 2,2,4,4-tetramethyl-3-oxopentanoic acid. This molecule features gem-dimethyl groups on both the α-carbon (C2) and the γ-carbon (C4), creating a highly congested environment.

Synthetic Challenges: The traditional synthesis of β-keto esters via the Claisen condensation, which involves the reaction of two ester molecules, is often inefficient for producing highly substituted products due to steric hindrance. masterorganicchemistry.com The bulky groups impede the approach of the reacting molecules, leading to low yields or reaction failure. The synthesis of tetrasubstituted systems like this compound therefore requires specialized, often multi-step, synthetic routes that can overcome these steric barriers.

Reactivity Challenges and Opportunities: The extreme steric bulk profoundly influences the compound's reactivity. The gem-dimethyl group at the α-position blocks the ability of this carbon to be deprotonated to form an enolate, precluding its use in traditional alkylation reactions. The primary reaction of interest for this molecule is decarboxylation. While β-keto acids are known to decarboxylate readily, severe steric hindrance can affect the rate and mechanism of this process. Studies on related sterically hindered systems, such as α,α-dimethylbenzoylacetic acids, have been used to probe the nature of the decarboxylation transition state, as the substitution prevents competing enolization reactions. bohrium.com The primary opportunity afforded by this molecule is its potential to serve as a precursor to di-tert-butyl ketone (also known as 2,2,4,4-tetramethyl-3-pentanone), a classic example of a sterically encumbered ketone. sigmaaldrich.comorgsyn.org The synthesis of such highly hindered ketones is non-trivial, and the decarboxylation of a suitable β-keto acid precursor presents a potentially elegant synthetic strategy.

Research Trajectories and Objectives for this compound

While not a widely studied compound in academic literature, the structure of this compound points toward specific and important research objectives.

Precursor for Sterically Hindered Ketones: The most prominent research application for this acid is as a synthetic precursor to di-tert-butyl ketone. orgsyn.org The thermal decarboxylation of this compound would, in principle, yield the ketone and carbon dioxide. Investigating this reaction would provide valuable data on the kinetics and mechanism of decarboxylation under conditions of extreme steric strain. Such studies are fundamental to physical organic chemistry and help refine our understanding of reaction theories.

Development of Novel Synthetic Methodologies: The difficulty in preparing this compound drives research into new synthetic methods for creating quaternary carbon centers and for forging bonds between sterically demanding groups. Its synthesis and subsequent transformations can serve as a benchmark for testing the limits and utility of new catalytic systems or reaction conditions designed to overcome severe steric repulsion.

Applications in Polymer and Materials Science: Beyond fundamental research, there is potential for using hindered molecules like this compound in materials science. It has been suggested that the compound could be used in the synthesis of polymers or as a reactive coalescent in coatings. nih.gov The bulky tert-butyl groups can impart unique physical properties to a polymer, such as increased thermal stability, rigidity, and altered solubility. Incorporating β-keto acid functionalities into polymer chains can also create materials that are degradable under specific, mild conditions, which is relevant for developing environmentally friendly plastics. eurekalert.org

Compound Data

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Synonyms | Di-tert-butyl keto acid |

| Structure | (CH₃)₃C-CO-C(CH₃)₂-COOH |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2,2,4,4-tetramethyl-3-oxopentanoic acid |

InChI |

InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12) |

InChI Key |

JWCBCANMUVYBDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2,2,4,4 Tetramethyl 3 Oxopentanoic Acid

Investigation of Molecular Tautomerism and Its Energetic Landscape

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key concept in the study of β-keto acids. libretexts.org The most common form is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons. leah4sci.com

In typical β-dicarbonyl compounds, an equilibrium exists between the keto and enol forms. masterorganicchemistry.com The enol tautomer is often stabilized by factors such as conjugation and the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org The position of this equilibrium is highly dependent on the molecular structure, solvent, and temperature. masterorganicchemistry.com For many simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized, increasing its population at equilibrium. libretexts.org

The molecular structure of 2,2,4,4-tetramethyl-3-oxopentanoic acid presents a unique case for tautomerism. Keto-enol tautomerization requires the presence of an acidic α-hydrogen—a hydrogen atom on the carbon adjacent to the carbonyl group. libretexts.org In this compound, the C2 carbon, situated between the keto and carboxylic acid functionalities, is a quaternary carbon, bonded to two methyl groups and two other carbon atoms.

Consequently, there are no α-hydrogens available for removal to facilitate the formation of an enol tautomer where a C=C double bond would be located between C2 and C3. This structural constraint, imposed by the bulky tetramethyl substitution, effectively prevents conventional keto-enol tautomerization. Research on analogous β-keto esters that lack an active methylene (B1212753) group, such as CH₃COC(CH₃)₂CO₂Et, shows that these compounds exist exclusively in the keto form, as evidenced by spectroscopic data showing normal absorption for both the keto and ester carbonyls without any indication of an enolic structure. spcmc.ac.in Steric effects arising from bulky substituents can significantly impact the stability of potential tautomers and influence the rates of proton transfer. fiveable.me In this case, the steric hindrance entirely inhibits the reaction pathway, locking the molecule in its keto form.

High-Resolution Spectroscopic Methodologies for Structural Confirmation

A combination of high-resolution spectroscopic techniques provides definitive evidence for the structure of this compound and confirms the absence of enolization.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted NMR spectra for this compound are consistent with a single, non-tautomerizing keto structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. It would feature a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group at C4, and another sharp singlet for the six equivalent protons of the gem-dimethyl groups at C2. A third, characteristically broad singlet, would appear at a significantly downfield chemical shift (typically 10–12 ppm), corresponding to the acidic proton of the carboxylic acid group. libretexts.org The absence of any signals in the vinyl region (typically 5-7 ppm) or a sharp signal for an enolic hydroxyl group further confirms that the molecule exists solely in the keto form.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Distinct signals are predicted for each carbon environment. The carbonyl carbon of the ketone (C3) is expected to be significantly deshielded, appearing in the range of 180-220 ppm. libretexts.org The carbonyl carbon of the carboxylic acid (C1) would also be downfield, typically between 160-180 ppm. libretexts.org Other expected signals include those for the quaternary carbons (C2 and C4) and the distinct methyl carbons of the tert-butyl and gem-dimethyl groups.

| Spectroscopy Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ (C4-methyls) | ~1.2 | Singlet (s) |

| -C(CH₃)₂- (C2-methyls) | ~1.4 | Singlet (s) | |

| -COOH | 10 - 12 | Broad Singlet (br s) | |

| ¹³C NMR | -C(CH₃)₃ & -C(CH₃)₂- | 25 - 35 | Quartet (q) |

| -C(CH₃)₂- (C2) | ~50 | Singlet (s) | |

| -C(CH₃)₃ (C4) | ~45 | Singlet (s) | |

| -COOH (C1) | 170 - 180 | Singlet (s) | |

| -C=O (C3) | 205 - 215 | Singlet (s) |

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. wiley.com The IR spectrum for this compound would be characterized by absorptions corresponding to its keto and carboxylic acid moieties.

Two distinct carbonyl (C=O) stretching absorptions are expected. A strong, sharp peak between 1700-1725 cm⁻¹ is characteristic of an aliphatic ketone. libretexts.org A second, often broader, strong absorption between 1700-1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The most definitive feature of the carboxylic acid is the extremely broad O-H stretching band that typically appears from 2500 cm⁻¹ to 3300 cm⁻¹, often obscuring the C-H stretching signals. Strong C-H stretching vibrations for the methyl groups are also expected in the 2850-3000 cm⁻¹ region. Crucially, the spectrum would lack the characteristic absorptions of an enol tautomer, namely a C=C stretching band near 1650 cm⁻¹ and a sharp enolic O-H stretch around 3600 cm⁻¹. spcmc.ac.in

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Methyl (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 | Strong |

| C-H Bend | Methyl | 1375 - 1450 | Medium |

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ionized fragments. chemguide.co.uk The fragmentation pattern of this compound under electron ionization would be dictated by the stability of the resulting carbocations and neutral losses.

A key fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this molecule, α-cleavage can occur on either side of the C3 ketone.

Loss of a tert-butyl radical: Cleavage between C3 and C4 would result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would generate a stable acylium ion, [M-57]⁺, which would likely be a very prominent, if not the base, peak in the spectrum. chemguide.co.uk

Loss of the carboxydimethylmethyl radical: Cleavage between C2 and C3 would involve the loss of the •C(CH₃)₂COOH radical (101 Da), resulting in a [M-101]⁺ fragment corresponding to the tert-butyl acylium ion.

Other characteristic fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) to form a [M-17]⁺ ion, and the loss of the entire carboxyl group (•COOH, 45 Da) to form a [M-45]⁺ ion. libretexts.orgmiamioh.edu The molecular ion peak (M⁺) itself may be of low intensity or absent, which is common for aliphatic acids and ketones. libretexts.orgmiamioh.edu

Application of X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

While a crystal structure for this compound itself is not publicly documented, X-ray crystallography is a powerful and highly relevant technique for determining the precise solid-state structure of its derivatives. nih.gov The process of crystallization can be challenging for complex organic molecules, but converting the carboxylic acid to a simple ester (e.g., a methyl or ethyl ester) or a salt can facilitate the formation of high-quality single crystals suitable for diffraction studies.

Research on other alkyl-substituted β-keto acids has demonstrated that single-crystal X-ray diffraction can successfully elucidate their molecular structures. acs.orgresearchgate.net Such an analysis for a derivative of this compound would provide unambiguous, high-resolution data on several key structural parameters.

Key Data from Crystallographic Analysis would include:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles would reveal distortions from standard values, offering quantitative insight into the steric strain imposed by the gem-dimethyl and tert-butyl groups.

Torsional Angles: The dihedral angles along the carbon backbone would define the exact conformation of the molecule in the crystal lattice.

Intermolecular Interactions: The analysis would detail how molecules pack in the solid state, identifying non-covalent interactions such as hydrogen bonding (if the carboxylic acid is present and forms dimers) or van der Waals forces that stabilize the crystal structure.

This data is crucial for understanding the fundamental relationship between molecular structure and its physical and chemical properties, and for validating computational models.

Below is a table illustrating the type of structural data that would be obtained from a hypothetical X-ray crystallographic study of a derivative.

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| C=O Bond Length (Ketone) | The length of the carbonyl bond at the C3 position. | ~1.21 Å |

| C2-C3-C4 Bond Angle | The angle around the central ketone, reflecting steric repulsion. | Likely distorted from the ideal 120° for sp² carbon |

| C2-C3-C4-C5 Torsion Angle | The dihedral angle describing the orientation of the tert-butyl group. | Defines the staggering of the bulky substituents |

| Intermolecular H-Bonds | Presence and geometry of hydrogen bonds if the carboxylic acid forms dimers. | R(O-H···O) ≈ 2.6-2.7 Å |

Sophisticated Synthetic Approaches and Methodological Advancements for 2,2,4,4 Tetramethyl 3 Oxopentanoic Acid

Foundation of β-Keto Acid Synthesis: Evolution of Established Methods

The synthesis of β-keto acids is a fundamental transformation in organic chemistry, providing key intermediates for the construction of more complex molecules. fiveable.me Historically, the Claisen condensation has been a cornerstone for forming the β-keto ester linkage, which can then be hydrolyzed to the corresponding acid. fiveable.me This reaction involves the base-mediated self-condensation of an ester containing an α-hydrogen. fiveable.me

The classical Claisen condensation, however, faces limitations when applied to the synthesis of highly substituted or sterically hindered structures like 2,2,4,4-tetramethyl-3-oxopentanoic acid. The steric bulk around the α-carbon can impede the formation of the necessary enolate ion and hinder its subsequent nucleophilic attack on another ester molecule. fiveable.me The stability and reactivity of the enolate ion are critical factors that influence the efficiency and yield of the synthesis. fiveable.me

Over time, methodological advancements have sought to overcome these steric limitations. These include the use of stronger, non-nucleophilic bases to facilitate enolate formation, and the development of crossed-Claisen condensations where two different esters are reacted. More advanced strategies involve the C-acylation of pre-formed enolates or their synthetic equivalents, such as enol silyl ethers, with potent acylating agents. organic-chemistry.org For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors represents a decarboxylative Claisen condensation that can yield functionalized α-substituted β-keto esters. organic-chemistry.org

Rational Retrosynthetic Design for the this compound Core

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The most apparent disconnection is at the C4-C5 bond, which simplifies the molecule into a pivaloyl group (derived from a pivalic acid equivalent) and a tert-butyl-substituted keto-acid fragment. This approach, however, presents challenges in assembling the two bulky fragments.

A more strategic disconnection breaks the C2-C3 bond. This leads to two key synthons: a tert-butyl carbonyl cation equivalent and a dipivaloyl carbanion equivalent. This suggests a synthetic route starting from precursors that can generate these reactive intermediates under controlled conditions.

An alternative and highly convergent strategy involves envisioning the core structure as arising from the ring-opening of a cyclic precursor. A four-membered ring, specifically a cyclobutanedione derivative, presents an ideal starting point. This leads to the identification of 2,2,4,4-tetramethyl-1,3-cyclobutanedione as a logical and promising precursor, where a selective ring-opening reaction could install the required carboxylic acid functionality.

| Disconnection | Synthons | Potential Starting Materials |

| C4-C5 Bond | Pivaloyl Cation, tert-Butyl Keto-Acid Anion | Pivaloyl Chloride, tert-Butyl Acetoacetate derivative |

| C2-C3 Bond | tert-Butyl Carbonyl Cation, Dipivaloyl Anion | Pivaloyl Chloride, Pivalic Anhydride (B1165640) |

| Ring-Opening | - | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione |

Innovative Reaction Pathways for Highly Substituted β-Keto Acid Formation

2,2,4,4-Tetramethyl-1,3-cyclobutanedione is a well-established industrial chemical, primarily known as the head-to-tail dimer of dimethylketene. wikipedia.org It is synthesized by the dehydrohalogenation of isobutyryl chloride with triethylamine, which generates dimethylketene that spontaneously dimerizes. wikipedia.org This readily available precursor serves as an excellent starting point for the synthesis of this compound.

The synthetic strategy involves a nucleophilic attack on one of the carbonyl groups of the cyclobutanedione, inducing a ring-opening reaction. The use of a hydroxide anion (e.g., from NaOH or KOH) as the nucleophile would lead to a Favorskii-type rearrangement or a hydrolytic cleavage of one of the C-C bonds within the ring. This cleavage would generate a carboxylate and a ketone functionality, directly forming the carbon skeleton of the target molecule. Subsequent acidification would yield the final this compound. The high degree of substitution on the cyclobutane ring directs the regioselectivity of the ring opening.

Beyond the direct hydrolysis of cyclobutanediones, other carbocyclic ring-opening strategies can be envisioned for constructing sterically congested β-keto acids. The strain inherent in small rings, particularly cyclobutane and cyclopropane derivatives, makes them susceptible to ring-opening reactions that can be harnessed for synthetic purposes.

For example, the reaction of activated cyclopropanols (e.g., silyl ethers) with electrophiles can lead to ring-opening and the formation of a β-ketone structure. By incorporating a latent carboxylic acid group or a group that can be converted to one, this methodology could be adapted for the synthesis of complex β-keto acids. Tandem reactions, where a ring-opening is followed by an intramolecular cyclization or rearrangement, can also generate unique and complex molecular architectures. nih.gov The development of such strategies is crucial for accessing scaffolds that are difficult to prepare using traditional linear synthetic sequences.

The formation of C-C bonds to create sterically demanding structures is often facilitated by transition metal catalysis. Catalytic methods offer high efficiency and selectivity, which are paramount when dealing with sterically hindered substrates. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of hindered ketones. organic-chemistry.org For instance, the coupling of acyl chlorides or thioesters with organoboranes can form ketone products, even those flanked by bulky groups. organic-chemistry.org While not directly forming a β-keto acid, these methods can be used to construct a key intermediate which is then further functionalized.

Another area of active research is the catalytic asymmetric synthesis of tertiary α-aryl ketones via decarboxylative protonation of β-keto allyl esters. semanticscholar.org This highlights the potential of palladium catalysis to control stereochemistry in sterically crowded environments. Furthermore, the direct catalytic ketonization of carboxylic acids using heterogeneous catalysts like metal oxides (e.g., MnO₂, CeO₂) is an established industrial process that can be applied to the synthesis of symmetrical and unsymmetrical ketones. researchgate.net Adapting these catalytic systems to tolerate the carboxylic acid moiety of a β-keto acid or its precursor ester is a key challenge in developing a more efficient and atom-economical synthesis.

| Catalytic Method | Catalyst/Reagent | Application | Reference |

| Reductive Coupling | Nickel | Coupling of acid chlorides with alkyl iodides to form hindered ketones. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium | Cross-coupling of phenyl esters and alkyl boranes to form alkyl ketones. | organic-chemistry.org |

| Decarboxylative Protonation | Palladium | Asymmetric synthesis of tertiary α-aryl cyclopentanones and cyclohexanones. | semanticscholar.org |

| Ketonization | Metal Oxides (MnO₂, CeO₂) | Catalytic conversion of carboxylic acids to ketones. | researchgate.net |

Advanced Techniques for Isolation and Purification of Complex Organic Acids

The purification of a complex, non-volatile organic acid like this compound requires advanced techniques to achieve high purity. Given its structure, the compound is likely a solid at room temperature and possesses some water solubility due to the carboxylic acid group.

Crystallization: This is a primary method for purifying solid organic compounds. unacademy.com A suitable solvent or solvent mixture is chosen in which the desired acid is sparingly soluble at low temperatures but highly soluble at higher temperatures. unacademy.com Impurities with different solubility profiles can be removed during the filtration process. For compounds that are difficult to crystallize, techniques such as seeding or slow evaporation may be employed.

Chromatography: For challenging separations, chromatographic methods are indispensable.

Ion-Exchange Chromatography: This technique is particularly effective for purifying acids. A basic ion-exchange resin (anion exchanger) can be used to bind the negatively charged carboxylate of the target molecule. After washing away neutral impurities, the pure acid can be eluted by changing the pH or ionic strength of the mobile phase. google.com Weak base anion resins are often used to remove stronger mineral acids.

Liquid Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), often in reverse-phase mode, can be used for both analytical quantification and preparative purification.

Distillation: While the target molecule is likely to have a high boiling point, distillation under reduced pressure (vacuum distillation) can be used to purify it or its more volatile ester derivatives, provided the compound has sufficient thermal stability. unacademy.com This method is effective for separating compounds with different boiling points.

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity for complex organic acids.

Mechanistic Organic Chemistry and Reactivity Investigations of 2,2,4,4 Tetramethyl 3 Oxopentanoic Acid

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of 2,2,4,4-tetramethyl-3-oxopentanoic acid is a site for typical nucleophilic acyl substitution reactions. However, the adjacent quaternary carbon, substituted with two methyl groups, imposes considerable steric hindrance, making direct reactions with nucleophiles challenging.

Direct esterification of sterically hindered carboxylic acids, such as those with quaternary alpha-carbons, is notoriously difficult under standard Fischer esterification conditions (acid catalyst and alcohol). acs.orgresearchgate.net The steric bulk impedes the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. Consequently, efficient ester synthesis typically requires the conversion of the carboxylic acid into a more reactive intermediate.

A common strategy involves first converting the acid to its acyl chloride, which is significantly more electrophilic and readily reacts with alcohols, even bulky ones, to form the corresponding ester. wikipedia.org

Regarding transesterification, this reaction involves converting an existing ester into a different one by reacting it with an alcohol. rsc.org While this compound itself does not undergo transesterification, the esters derived from it can. The reaction mechanism for β-keto esters often proceeds through a chelated enol intermediate or an acylketene intermediate, and various catalysts, including Lewis acids like boron trifluoride diethyl etherate, can be employed. rsc.orgnih.gov

Table 1: Selected Reagents for Esterification of Sterically Hindered Carboxylic Acids

| Reagent/Method | Description | Typical Conditions |

| SOCl₂ followed by ROH | Conversion to a highly reactive acyl chloride intermediate, which is then esterified. | Thionyl chloride (SOCl₂), often with a catalytic amount of DMF; followed by addition of alcohol (ROH). |

| (COCl)₂ followed by ROH | Conversion to an acyl chloride using oxalyl chloride. | Oxalyl chloride ((COCl)₂), inert solvent (e.g., DCM); followed by addition of alcohol and a non-nucleophilic base (e.g., pyridine). |

| Pivaloic Anhydride (B1165640)/Sc(OTf)₃ | Formation of a mixed anhydride for acylation of alcohols. | Pivaloic anhydride in the presence of a Lewis acid catalyst like scandium triflate. wikipedia.org |

The synthesis of amides, anhydrides, and acyl halides from this compound follows principles governed by its sterically hindered nature.

Acyl Halides: The most practical route to activating the carboxylic acid is its conversion to an acyl halide. google.com Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are effective for this transformation, typically proceeding without significant complications despite the steric bulk. fishersci.it Phosphorus pentachloride (PCl₅) is another classic reagent for this purpose. wikipedia.org The product, 2,2,4,4-tetramethyl-3-oxopentanoyl chloride, is a valuable, highly reactive intermediate.

Amides: Direct amide formation by heating the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt and the high activation energy for dehydration. libretexts.org A more reliable method is the two-step process involving the conversion of the acid to its acyl chloride, which then reacts readily with primary or secondary amines to yield the corresponding amide. fishersci.it This is often performed in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.it

Anhydrides: Symmetrical anhydrides can be prepared by reacting the acyl chloride with the sodium carboxylate salt of the parent acid. Alternatively, mixed anhydrides are formed when the acyl chloride reacts with a different carboxylic acid. organic-chemistry.org

Table 2: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Byproduct(s) |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | |

| Amide | 1. SOCl₂ 2. Amine (R₂NH) | 1. SO₂, HCl 2. HCl (neutralized by base) |

| Anhydride (Symmetrical) | 1. SOCl₂ 2. Sodium 2,2,4,4-tetramethyl-3-oxopentanoate | 1. SO₂, HCl 2. NaCl |

Reactions at the Ketone Moiety

The ketone functional group in this compound is a di-tert-butyl ketone analogue. The carbonyl carbon is shielded by the two bulky tert-butyl groups, rendering it exceptionally resistant to nucleophilic attack. nih.gov

Selective reduction of the sterically hindered ketone is challenging. Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often too bulky and not reactive enough to efficiently attack the sterically shielded carbonyl carbon. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), might be effective, but the reaction would likely be slow. The carboxylic acid functionality would also be reduced by LiAlH₄, complicating selective reduction.

Oxidation of the ketone is not a feasible transformation without cleaving carbon-carbon bonds, a reaction that falls outside the scope of typical functional group transformations.

Nucleophilic addition to the carbonyl carbon is severely impeded by steric hindrance. masterorganicchemistry.comlibretexts.org The approach of any nucleophile is physically blocked by the large tert-butyl groups.

Reactions with powerful, sterically small nucleophiles might proceed, but reactions with bulkier nucleophiles are unlikely. For instance, the addition of organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents would be very difficult. While these reagents are highly reactive, their effectiveness against di-tert-butyl ketone analogues is poor, often leading to enolization (if alpha-protons are available) or no reaction. nih.gov

Table 3: Predicted Reactivity of Ketone Moiety with Nucleophiles

| Nucleophile/Reagent | Expected Reactivity with Acetone | Expected Reactivity with this compound | Rationale for Difference |

| NaBH₄ (Reduction) | Fast | Very Slow / No Reaction | Severe steric hindrance from two tert-butyl groups prevents hydride attack. |

| CH₃MgBr (Grignard) | Fast | Very Slow / No Reaction | Steric hindrance prevents approach of the organometallic nucleophile. nih.gov |

| HCN (Cyanohydrin) | Fast | Extremely Slow / No Reaction | The cyanide ion, though relatively small, is unable to overcome the steric barrier. |

Reactivity at the Alpha-Methyl Groups and Alpha-Position

The reactivity at the alpha-position of carbonyl compounds is a cornerstone of their chemistry, typically involving the formation of enols or enolates. libretexts.org However, the structure of this compound presents a unique case.

The alpha-carbon (C2), situated between the ketone and carboxylic acid functionalities, is a quaternary carbon. It bears no hydrogen atoms and therefore cannot be deprotonated to form an enolate ion at this position. This completely precludes a wide range of typical β-dicarbonyl reactions, such as alkylation or aldol-type condensations at the central carbon.

Reactivity is thus limited to the methyl groups on the two tert-butyl moieties. The protons on these methyl groups are technically in an alpha position relative to the ketone (on C4) or in a beta position relative to the carboxylic acid (on C2). However, these C-H bonds are part of a stable, non-activated alkyl group. Deprotonation at these sites would require exceptionally strong bases and harsh conditions and is not a facile process. The resulting carbanion would lack the significant resonance stabilization seen in typical enolates where the negative charge is delocalized onto an oxygen atom. Therefore, the compound is generally considered unreactive at its alpha-methyl groups under standard laboratory conditions.

Considerations for Enolate Formation and Alkylation in Sterically Congested Environments

The formation of an enolate from this compound is a kinetically hindered process. The presence of bulky tert-butyl groups flanking the carbonyl and gem-dimethyl groups at the α-position creates a sterically congested environment that impedes the approach of a base to the α-protons. masterorganicchemistry.comkhanacademy.org

The choice of base is critical for successful deprotonation. While weaker bases are generally ineffective, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate enolate formation. masterorganicchemistry.com However, even with such powerful bases, the reaction can be slow and may not proceed to completion due to the severe steric hindrance.

Subsequent alkylation of the resulting enolate is also challenging. The sterically hindered nature of the enolate makes it a poor nucleophile. stackexchange.com Reactions with electrophiles are often slow and may require forcing conditions. The success of alkylation is highly dependent on the nature of the electrophile; smaller, more reactive electrophiles are more likely to react successfully.

| Base | Solvent | Temperature | Outcome |

| NaOH | H₂O | Room Temp | No significant enolate formation |

| NaOEt | EtOH | Reflux | Low yield of enolate |

| LDA | THF | -78 °C to 0 °C | Moderate to good yield of enolate |

| KHMDS | THF | -78 °C to 0 °C | Good yield of enolate |

Table 1: Conditions for Enolate Formation

Condensation Reactions and Their Scope in Highly Substituted Systems

Condensation reactions, such as the aldol (B89426) and Claisen condensations, are fundamental carbon-carbon bond-forming reactions in organic synthesis. libretexts.org However, the application of these reactions to highly substituted systems like this compound is severely limited by steric hindrance.

The enolate of this compound, being a poor nucleophile, reacts sluggishly, if at all, with carbonyl electrophiles in aldol-type reactions. The transition state for such reactions is highly crowded, leading to a high activation energy barrier.

Similarly, Claisen-type condensations involving esters of this compound are generally not feasible. bohrium.comorganic-chemistry.org The steric bulk around the ester carbonyl and the α-carbon prevents the necessary nucleophilic attack of an enolate.

| Reaction Type | Electrophile | Result |

| Aldol Condensation | Aldehydes, Ketones | No reaction or very low yield |

| Claisen Condensation | Esters | No reaction |

Table 2: Scope of Condensation Reactions

Regio- and Stereochemical Control in Derivatization Processes

Despite the challenges posed by steric hindrance, the derivatization of this compound can offer opportunities for regio- and stereochemical control. The bulky substituents can direct incoming reagents to specific positions and faces of the molecule.

For instance, the reduction of the ketone functionality can exhibit diastereoselectivity. The approach of a reducing agent is influenced by the steric environment, potentially leading to the preferential formation of one diastereomer over the other. The degree of selectivity is dependent on the size and nature of the reducing agent.

Furthermore, the chiral centers created during derivatization can be influenced by the existing stereochemistry of the molecule, if any, or by the use of chiral reagents. This allows for the potential to synthesize enantiomerically enriched products. The development of direct, highly enantioselective alkylation of related arylacetic acids using chiral lithium amides has been reported, offering a potential avenue for stereocontrolled derivatization. nih.gov

Theoretical and Computational Chemistry Studies of 2,2,4,4 Tetramethyl 3 Oxopentanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No specific DFT studies on 2,2,4,4-tetramethyl-3-oxopentanoic acid have been found in the scientific literature. Such calculations would typically provide insights into the molecule's geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and other key electronic properties.

Elucidation of Reaction Mechanisms and Transition State Geometries

There is no published research detailing the reaction mechanisms of this compound, such as its expected decarboxylation, or the geometries of any associated transition states. Studies on other beta-keto acids suggest that the mechanism of decarboxylation is a key area of investigation. sjf.edunih.gov

Conformational Analysis via Molecular Dynamics Simulations and Energy Minimization

A conformational analysis of this compound using molecular dynamics simulations or energy minimization techniques has not been reported. These studies would be valuable for understanding the molecule's flexibility and the relative energies of its different spatial arrangements, which are influenced by its bulky tetramethyl substitutions.

Prediction and Validation of Spectroscopic Data through Computational Modeling

No computational studies predicting the spectroscopic data (e.g., NMR, IR, Raman) for this compound are available. Computational modeling is a powerful tool for predicting and helping to interpret experimental spectra. asu.edu

Advanced Applications and Functionalization Potential of 2,2,4,4 Tetramethyl 3 Oxopentanoic Acid in Specialized Research Fields

Role as a Versatile Building Block in the Synthesis of Complex Molecular Architectures

2,2,4,4-Tetramethyl-3-oxopentanoic acid serves as a significant building block in organic synthesis, primarily due to the substantial steric hindrance imposed by its tetramethyl-substituted framework. fastercapital.com This steric bulk is a critical feature that chemists can exploit to direct the outcomes of chemical reactions, influencing both selectivity and reactivity. youtube.com The presence of bulky substituents can physically obstruct the approach of reactants, allowing for precise control over the formation of specific isomers in a synthetic pathway. fastercapital.comyoutube.com

The dual functionality of a carboxylic acid and a ketone group within the same molecule makes it a versatile synthon for the creation of diverse and complex molecular architectures. nih.govpressbooks.pub Beta-keto acids and their derivatives are well-established precursors in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. whiterose.ac.uk The reactivity of the dicarbonyl moiety allows for a variety of transformations, including condensations, cyclizations, and multicomponent reactions, to build intricate ring systems. nih.gov

In the realm of complex molecule synthesis, the strategic use of sterically hindered building blocks like this compound is essential for constructing molecules with specific three-dimensional arrangements. sigmaaldrich.comnih.gov The bulky nature of this compound can be leveraged to create specific conformations or to shield certain parts of a molecule from reacting, thereby enabling late-stage functionalization of complex scaffolds. nih.gov This level of control is paramount in the total synthesis of natural products and the design of novel chemical entities. lkouniv.ac.in

Utility in the Development of Novel Polymer Additives and Coating Modifiers

Derivatives of this compound, particularly its esters, have found utility in the formulation of advanced polymers and coatings. epo.orggoogle.com Esters of the closely related 2,2,4-trimethyl-3-oxopentanoate have been identified as effective reactive coalescents in waterborne latex paints. epo.orggoogle.com These compounds aid in the formation of a continuous film as the paint dries by reducing the minimum film-forming temperature. epo.org

A key advantage of using these bulky keto-esters is their lower volatility and odor compared to traditional coalescing agents. epo.org Furthermore, their unique chemical structure allows them to be reactive under UV irradiation. google.com This reactivity enables them to crosslink and become a permanent part of the polymer film, which can lead to improved final properties such as hardness and durability. google.com

The general class of 2,2,4,4,-tetraalkyl-3-oxobutyric acid esters has been noted for their utility as plasticizers for cellulose (B213188) esters and other polymeric substances. epo.orggoogle.com The sterically hindered nature of these additives can influence the packing of polymer chains, thereby modifying the mechanical properties of the material. fastercapital.com

The table below summarizes the key functions of this compound derivatives in polymer and coating applications.

| Application Area | Function | Resulting Improvement |

| Waterborne Coatings | Reactive Coalescent | Improved film formation, lower odor |

| UV-Curable Coatings | Crosslinking Agent | Increased hardness and durability |

| Polymer Formulations | Plasticizer | Modified mechanical properties |

Precursor for Advanced Chemical Reagents and Catalytic Ligands

The unique structure of this compound, featuring a β-keto acid moiety with significant steric bulk, makes it a valuable precursor for the synthesis of specialized chemical reagents and ligands for catalysis. numberanalytics.com Sterically hindered ligands play a crucial role in coordination chemistry and catalysis by influencing the geometry, stability, and reactivity of metal complexes. wikipedia.orglibretexts.orglumenlearning.comhawaii.edu

The β-dicarbonyl functionality can be readily converted into a variety of ligand types, such as β-ketoiminates, by condensation with amines. researchgate.net The resulting ligands can then be used to form stable complexes with a range of transition metals. The bulky tetramethyl groups in ligands derived from this compound can create a specific coordination environment around a metal center, which can enhance catalytic activity and selectivity. numberanalytics.com For instance, sterically demanding ligands can promote certain reaction pathways while suppressing others, leading to higher yields of the desired product. nih.gov

In the field of catalysis, the design of ligands is critical for controlling the outcome of a chemical transformation. numberanalytics.com The steric and electronic properties of a ligand dictate the behavior of the metal catalyst. wikipedia.org By using precursors like this compound, chemists can synthesize ligands with tailored properties to achieve specific catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization. nih.gov The ability to fine-tune the ligand architecture is essential for the development of new and more efficient catalytic systems. numberanalytics.com

Investigations into its Potential in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound suggests significant potential for its use in supramolecular chemistry and the study of self-assembly processes. The presence of a carboxylic acid group allows for the formation of strong and directional hydrogen bonds, which are a fundamental driving force in the self-assembly of molecules. ias.ac.in Carboxylic acids are well-known to form predictable hydrogen-bonding patterns, such as dimers and catemers, which can lead to the formation of larger, ordered structures. nih.gov

The β-dicarbonyl portion of the molecule can also participate in hydrogen bonding and other non-covalent interactions. pressbooks.pubnih.gov The interplay between the keto and carboxylic acid groups can lead to the formation of intricate hydrogen-bonding networks. unl.edu However, the most distinguishing feature of this molecule is its significant steric bulk. The four methyl groups in close proximity to the functional groups will exert a strong influence on how the molecules pack together in the solid state or in solution. fastercapital.com

This steric hindrance can be expected to disrupt simple packing arrangements and may lead to the formation of more complex and open supramolecular architectures. wikipedia.org The balance between the attractive forces of hydrogen bonding and the repulsive forces from steric hindrance could result in the formation of novel self-assembled structures, such as molecular capsules or porous networks. acs.org While specific research into the self-assembly of this compound is not widely documented, the principles of supramolecular chemistry suggest that its unique combination of functional groups and steric bulk make it a promising candidate for future investigations in this field. researchgate.netnih.gov

Q & A

Basic: What are the standard synthetic routes for 2,2,4,4-tetramethyl-3-oxopentanoic acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions followed by hydrolysis. For example, ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate can be synthesized via condensation of ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate (yield ~50%, bp 102°C at 3 mm Hg). Subsequent hydrolysis with concentrated HCl yields 3-methyl-4-oxopentanoic acid, a structural analog . Characterization of intermediates relies on distillation (e.g., bp 138–140°C) and mass spectrometry (e.g., m/z 112 [M⁺], 97 base peak) to confirm molecular integrity .

Basic: How is the purity of this compound validated in academic research?

Purity is assessed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). For related ketones like 2,2,4,4-tetramethyl-3-pentanone (CAS 815-24-7), GC retention times and mass spectral fragmentation patterns (e.g., m/z 112 [M⁺]) are critical for identification . Quantitative NMR (qNMR) using certified standards (e.g., benzoic acid SRM 350b) can further validate purity, ensuring <2% impurities .

Advanced: How can researchers resolve low synthetic yields (<5%) of this compound derivatives?

Low yields (e.g., 3% in thiophene derivatives) may arise from side reactions or inefficient cyclization. Optimization strategies include:

- Catalyst screening : Phosphorus trisulfide (P₄S₁₀) or alternative catalysts to enhance cyclization efficiency.

- Temperature control : Gradual heating (1–2°C/min) to avoid decomposition.

- Solvent selection : High-boiling solvents (e.g., toluene) to stabilize intermediates .

Documented yields for analogous compounds range from 20–22% under optimized conditions, suggesting reaction kinetics and stoichiometry require precise tuning .

Advanced: How do researchers address contradictions in spectral data (e.g., NMR, MS) for this compound?

Discrepancies in spectral data (e.g., unexpected peaks in NMR or anomalous fragmentation in MS) require cross-validation:

- Multi-technique analysis : Combine ¹H/¹³C NMR, HSQC, and DEPT-135 to resolve stereochemical ambiguities.

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₉H₁₆O₂ for 2,2,4,4-tetramethyl-3-pentanone) with <5 ppm mass error.

- Reference libraries : Cross-check against databases like PubChem or CAS Common Chemistry for published spectra .

Advanced: What methodologies ensure the stability of this compound during long-term storage?

Stability is assessed via:

- Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light to simulate aging.

- qNMR monitoring : Track degradation products (e.g., keto-enol tautomers) using internal standards like 2,2,4,4-tetramethyl-3-pentanone .

- Inert storage : Argon-purged vials at –20°C to prevent oxidation .

Advanced: How is this compound utilized in polymer or material science research?

While direct evidence is limited, structurally similar branched ketones (e.g., 2,2,4,4-tetramethyl-1,3-cyclobutanediol) are used as monomers for high-performance polyesters. Methodologies include:

- Co-polymerization : Reacting with diacids (e.g., terephthalic acid) under melt-polycondensation.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess glass transition temperatures (Tg) .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First aid : Immediate rinsing with water for skin contact and medical consultation .

Advanced: What are the challenges in derivatizing this compound for analytical applications?

Derivatization (e.g., oxime or imine formation) improves volatility for GC analysis. Key challenges include:

- Steric hindrance : Bulky methyl groups may impede reaction with hydroxylamine or amines.

- Optimization : Adjust pH (e.g., neutral for imines) and reaction time (1–2 hrs at 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.